molecular formula C9H18ClN3O2 B3338578 4-(Piperazin-1-ylcarbonyl)morpholine hydrochloride CAS No. 99161-57-6

4-(Piperazin-1-ylcarbonyl)morpholine hydrochloride

Cat. No. B3338578
CAS RN: 99161-57-6
M. Wt: 235.71 g/mol
InChI Key: BKXMOLFRUBWSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Piperazin-1-ylcarbonyl)morpholine hydrochloride” is a chemical compound with the molecular formula C9H18ClN3O2 and a molecular weight of 235.710 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring and a morpholine ring connected by a carbonyl group .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Piperazine and morpholine derivatives, including compounds similar to 4-(Piperazin-1-ylcarbonyl)morpholine hydrochloride, have been extensively researched for their broad spectrum of pharmaceutical applications. These compounds serve as key building blocks in the synthesis of various pharmacologically active molecules, demonstrating potent activities across a range of therapeutic areas such as antimicrobial, anticancer, and antiviral therapies. The versatility of these compounds lies in their ability to act as flexible scaffolds for the development of new drugs, showcasing significant pharmacodynamic and pharmacokinetic advantages (Al-Ghorbani et al., 2015; A. Rathi et al., 2016).

Furthermore, the structural motif of piperazine, as part of this compound, is known to confer anti-mycobacterial properties, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of such derivatives in addressing the urgent need for new anti-tuberculosis agents (P. Girase et al., 2020).

Environmental Applications

In the realm of environmental science, nanofiltration (NF) membranes incorporating piperazine-based polymers have shown exceptional performance in water treatment and purification processes. These novel NF membranes, utilizing the crumpled polyamide structures derived from piperazine compounds, offer enhanced water permeance, selectivity, and antifouling properties. The incorporation of piperazine into the polyamide layer is a key factor in achieving these superior characteristics, marking a significant advancement in membrane technology for environmental applications (Senlin Shao et al., 2022).

properties

IUPAC Name

morpholin-4-yl(piperazin-1-yl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2.ClH/c13-9(11-3-1-10-2-4-11)12-5-7-14-8-6-12;/h10H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXMOLFRUBWSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)N2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperazin-1-ylcarbonyl)morpholine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Piperazin-1-ylcarbonyl)morpholine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(Piperazin-1-ylcarbonyl)morpholine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(Piperazin-1-ylcarbonyl)morpholine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(Piperazin-1-ylcarbonyl)morpholine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(Piperazin-1-ylcarbonyl)morpholine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.